![molecular formula C23H27N3O5S B2942101 N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide CAS No. 1042974-64-0](/img/structure/B2942101.png)
N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds that contain a benzoyl group, C6H5C(=O)-, attached to an amide group, -NH2 . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . This process involves the reaction of a carboxylic acid (benzoic acid in this case) with an amine to produce an amide (benzamide) and water. The reaction can be catalyzed by various substances .Molecular Structure Analysis
The molecular structure of benzamides can be determined using various techniques such as electron diffraction and quantum chemical calculations . These techniques can provide information about the bond lengths and angles in the molecule .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, they can react with other substances to form different compounds . The exact reactions that “N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a benzamide would depend on its specific structure. These properties could include things like its molecular weight, solubility, melting point, and boiling point .Wirkmechanismus
The mechanism of action of N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide involves the inhibition of DAT, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. This compound binds to the site on DAT where dopamine normally binds and prevents the reuptake of dopamine, leading to increased extracellular levels of dopamine in the brain. This property of this compound has been shown to enhance dopaminergic neurotransmission, leading to potential therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of DAT, leading to increased extracellular levels of dopamine in the brain. This property of this compound has been shown to enhance dopaminergic neurotransmission, leading to potential therapeutic benefits in various neurological disorders. This compound has also been shown to exhibit high affinity and selectivity for DAT, with minimal binding to other neurotransmitter transporters, such as serotonin and norepinephrine transporters.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide has several advantages for lab experiments, including its potent and selective inhibition of DAT, its ability to enhance dopaminergic neurotransmission, and its potential therapeutic benefits in various neurological disorders. However, there are also some limitations to using this compound in lab experiments, including its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide, including its potential use as a therapeutic agent for various neurological disorders, such as Parkinson's disease, ADHD, and drug addiction. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its safety and efficacy in clinical trials. Additionally, there is a need for the development of new and improved methods for synthesizing and purifying this compound, as well as the identification of new compounds that exhibit similar or improved properties compared to this compound.
Synthesemethoden
The synthesis of N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide involves several steps, including the reaction of 4-butanoylpiperazine with 2-chloro-N-(phenylsulfonyl)ethylbenzamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The purity and identity of this compound can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and drug discovery. The compound has been shown to exhibit potent and selective inhibition of DAT, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. This compound has been shown to increase the extracellular levels of dopamine in the brain, leading to enhanced dopaminergic neurotransmission. This property of this compound has made it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-2-9-20(27)25-14-16-26(17-15-25)23(29)22(24-21(28)18-10-5-3-6-11-18)32(30,31)19-12-7-4-8-13-19/h3-8,10-13,22H,2,9,14-17H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJKFWBAOKOEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

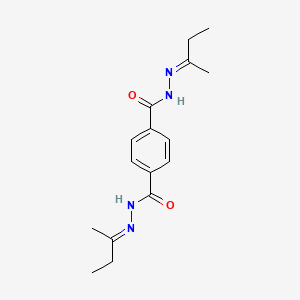
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide](/img/structure/B2942020.png)
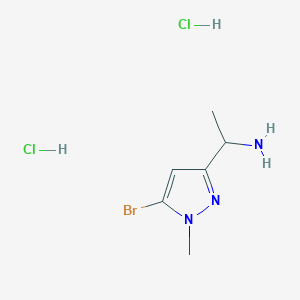

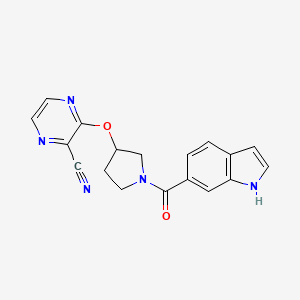
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)
![3-(cyclopropanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)

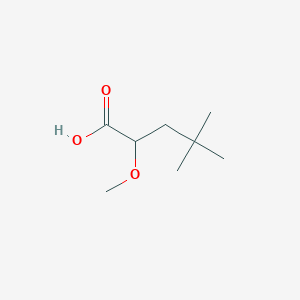
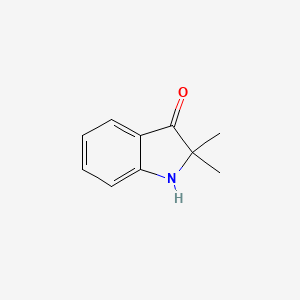
![5-(Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942034.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2942035.png)

![N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2942040.png)